Superior Cytotoxic Potency Against SW480 Colorectal Cancer Cells Compared to 5-Fluorouracil
Tubulin inhibitor 21 (compound 6f) demonstrates 29-fold greater potency against SW480 human colorectal adenocarcinoma cells compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU) in the same 48-hour cytotoxicity assay [1]. This potency advantage positions compound 6f as a substantially more potent cytotoxic agent in this colorectal cancer model than the first-line clinical comparator [1].
| Evidence Dimension | Cytotoxic activity (IC50) against SW480 human colon cancer cells |
|---|---|
| Target Compound Data | 0.26 ± 0.03 μM (n = 3 independent experiments) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): 7.6 μM |
| Quantified Difference | 29.2-fold greater potency (0.26 μM vs 7.6 μM) |
| Conditions | 48 h treatment; SW480 human colorectal adenocarcinoma cell line; MTT assay; three independent experiments |
Why This Matters
Superior potency against SW480 cells relative to 5-FU provides a clear rationale for selecting Tubulin inhibitor 21 over conventional chemotherapeutics in preclinical colorectal cancer studies requiring microtubule-targeting mechanisms.
- [1] Yepes AF, Arias JD, Cardona-G W, Herrera-R A, Moreno G. New class of hybrids based on chalcone and melatonin: a promising therapeutic option for the treatment of colorectal cancer. Med Chem Res. 2021;30:2240–2255. View Source
